An In-depth Technical Guide to the Physical and Chemical Properties of 1,1,3,5-Tetramethyl-1H-indene
An In-depth Technical Guide to the Physical and Chemical Properties of 1,1,3,5-Tetramethyl-1H-indene
Introduction: The Indene Scaffold in Modern Chemistry
The 1H-indene framework, a bicyclic aromatic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, is a privileged scaffold in both medicinal chemistry and materials science.[1][2] Its unique electronic and structural features make it a versatile building block for the synthesis of a wide array of biologically active molecules and functional materials.[3] Substituted indenes, such as 1,1,3,5-Tetramethyl-1H-indene, are of particular interest to researchers and drug development professionals for their potential to modulate biological targets and to serve as precursors for advanced polymers.[1] This guide provides a comprehensive overview of the known physical and chemical properties of 1,1,3,5-Tetramethyl-1H-indene, placed within the broader context of indene chemistry. Due to the limited availability of experimental data for this specific isomer, this document will also draw upon the well-established chemistry of the 1H-indene core to provide a predictive and insightful resource.
Molecular Identity and Physical Characteristics
| Property | Value | Source |
| CAS Number | 14656-06-5 | [4] |
| Molecular Formula | C13H16 | [5] |
| Molecular Weight | 172.27 g/mol | Calculated |
| Monoisotopic Mass | 172.1252 Da | [5] |
| Predicted XlogP | 3.9 | [5] |
| SMILES | CC1=CC2=C(C=C1)C(C=C2C)(C)C | [5] |
| InChI | InChI=1S/C13H16/c1-9-5-6-12-11(7-9)10(2)8-13(12,3)4/h5-8H,1-4H3 | [5] |
| InChIKey | OIPWFYHULPYGNG-UHFFFAOYSA-N | [5] |
Molecular Structure
The structural arrangement of 1,1,3,5-Tetramethyl-1H-indene is depicted below. The numbering of the indene ring system follows established IUPAC conventions.
Caption: Molecular structure of 1,1,3,5-Tetramethyl-1H-indene.
Chemical Properties and Reactivity
While specific reactivity studies on 1,1,3,5-Tetramethyl-1H-indene are limited, the chemical behavior of the 1H-indene core is well-documented.[1] The reactivity is largely dictated by the cyclopentene moiety and the acidity of the methylene protons.
Acidity and Formation of the Indenyl Anion
The protons at the C1 position of the 1H-indene ring are acidic (pKa ≈ 20 in DMSO for the parent indene) due to the formation of the aromatic indenyl anion upon deprotonation.[1] This anion is a versatile nucleophile in organic synthesis. Treatment of a 1H-indene with a strong base, such as an organolithium reagent or sodium hydride, readily generates the corresponding indenyl anion. This reactivity is fundamental to the functionalization of the indene scaffold.
Polymerization
Indenes are known to undergo polymerization, a reaction of significant industrial importance for the production of indene/coumarone resins.[1] This process is typically initiated by acid catalysts and proceeds via a cationic mechanism. The presence of methyl groups on the 1,1,3,5-Tetramethyl-1H-indene structure would be expected to influence the rate and properties of the resulting polymer.
Caption: General workflow for the acid-catalyzed polymerization of an indene.
Electrophilic Substitution
The benzene ring of the indene scaffold can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation. The position of substitution is directed by the activating effect of the fused cyclopentene ring.
Oxidation
Oxidation of the indene ring system can lead to various products. For instance, strong oxidizing agents like acid dichromate can cleave the cyclopentene ring of 1H-indene to yield homophthalic acid.[1] The specific outcome of the oxidation of 1,1,3,5-Tetramethyl-1H-indene would depend on the reagents and reaction conditions employed.
Plausible Synthetic Methodologies
A variety of synthetic routes to substituted indenes have been reported in the literature.[6] A common and effective strategy involves the cyclization of appropriately substituted precursors. For 1,1,3,5-Tetramethyl-1H-indene, a plausible synthesis could involve the acid-catalyzed cyclization of a suitably substituted aryl alkene.
Conceptual Experimental Protocol: Acid-Catalyzed Cyclization
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Precursor Synthesis: The synthesis would begin with a commercially available starting material, such as a substituted toluene, which would undergo a series of reactions (e.g., Friedel-Crafts acylation followed by Grignard reaction and dehydration) to generate an aryl alkene precursor bearing the required methyl groups.
-
Cyclization: The aryl alkene precursor is dissolved in an inert solvent and treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid.
-
Reaction Monitoring: The reaction mixture is heated, and the progress is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched, and the crude product is extracted. The organic layer is then washed, dried, and concentrated. The final product, 1,1,3,5-Tetramethyl-1H-indene, is purified by column chromatography or distillation.
This protocol is a generalized representation, and the specific reagents, solvents, and reaction conditions would require experimental optimization.
Applications in Research and Drug Development
The indene scaffold is a key component in numerous compounds of medicinal interest.[3] For example, the non-steroidal anti-inflammatory drug (NSAID) Sulindac features an indene core.[1] Indene derivatives have also been investigated for their potential as antimicrobial and anticancer agents.[2] The substitution pattern of the indene ring, as seen in 1,1,3,5-Tetramethyl-1H-indene, can significantly influence the compound's steric and electronic properties, thereby affecting its biological activity and potential as a drug candidate or a molecular probe.
Conclusion
1,1,3,5-Tetramethyl-1H-indene represents an interesting, yet under-characterized, member of the indene family. While specific experimental data on its physical properties are scarce, its chemical behavior can be largely predicted from the well-established reactivity of the 1H-indene scaffold. This guide provides a foundational understanding of this molecule for researchers and professionals in drug development and materials science, highlighting its key structural features, predicted reactivity, and potential for further investigation. The synthesis and detailed characterization of 1,1,3,5-Tetramethyl-1H-indene would be a valuable contribution to the field of organic chemistry.
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